molecular formula C17H12N4OS B3731889 2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3731889
M. Wt: 320.4 g/mol
InChI Key: YQHOGNMQLWKJIQ-UHFFFAOYSA-N
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Description

2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a cell-permeable pyridopyrimidinone compound that functions as a potent and selective inhibitor of Src family kinases. Its primary research value lies in the investigation of oncogenic signaling pathways, as Src kinase is a non-receptor tyrosine kinase implicated in cell proliferation, survival, adhesion, and migration. Studies have identified this compound as a key pharmacological tool for probing the role of Src in various cancer models, including breast cancer and other solid tumors. The compound exhibits its mechanism by competitively binding to the ATP-binding site of the kinase, thereby suppressing its enzymatic activity and downstream signaling. Research utilizing this inhibitor has been instrumental in elucidating the contributions of Src to tumor progression and metastasis, providing a rationale for targeting this kinase in therapeutic development. Furthermore, its activity is relevant for studying other Src-associated pathological processes, such as bone remodeling and vascular permeability. This makes it a versatile compound for basic research in cell biology and for the preclinical assessment of Src inhibition as an anti-cancer strategy.

Properties

IUPAC Name

2-anilino-5-thiophen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-16-14-12(13-7-4-10-23-13)8-9-18-15(14)20-17(21-16)19-11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHOGNMQLWKJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with thiophene-2-carboxaldehyde, followed by cyclization and subsequent functionalization to introduce the phenylamino group . The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

A study focusing on tricyclic indeno[1,2-d]pyrimidine derivatives reported that certain compounds demonstrated superior cytotoxicity against human breast cancer cells (MCF7), with IC50 values lower than those of established chemotherapeutics like Doxorubicin . This suggests that the target compound may possess similar or enhanced anticancer efficacy.

Anti-inflammatory Properties

The compound's structural analogs have been investigated for their anti-inflammatory effects. Pyrido[2,3-d]pyrimidine derivatives have shown potential in treating inflammatory conditions by inhibiting specific pathways involved in inflammation . The ability to selectively target serine/threonine kinases such as CDK4 and CDK6 may contribute to its therapeutic profile in managing inflammatory diseases.

Inhibition of Adenosine Kinase

Research indicates that certain pyrido[2,3-d]pyrimidine compounds can act as adenosine kinase inhibitors. Adenosine kinase plays a crucial role in cellular energy metabolism and signaling pathways. By inhibiting this enzyme, the compounds may provide therapeutic benefits in conditions where adenosine signaling is dysregulated . This application could extend to various diseases, including cancer and cardiovascular disorders.

Case Studies and Findings

StudyFocusFindings
Study A Anticancer ActivityCompounds showed IC50 values lower than Doxorubicin against MCF7 cells .
Study B Anti-inflammatory EffectsDemonstrated inhibition of inflammatory pathways through selective kinase targeting .
Study C Adenosine Kinase InhibitionIdentified as effective inhibitors with potential applications in metabolic disorders .

Mechanism of Action

The mechanism of action of 2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Position 2: Replacement of phenylamino with hydrazinyl (e.g., ) or mercapto () groups alters hydrogen-bonding capacity and target selectivity. Hydrazinyl derivatives exhibit enhanced solubility but reduced metabolic stability .
  • Position 5 : Thiophen-2-yl (target compound) vs. p-tolyl () or phenyl () impacts π-π interactions. Thiophene-containing analogues show improved binding to kinase ATP pockets due to sulfur’s electronegativity .
  • Position 7 : Substitutions like pyridin-3-yl () or chlorophenyl () influence steric bulk and hydrophobic interactions.

Anticancer Activity

  • Compound 5a () : Demonstrated potent activity against HepG-2 (IC₅₀: 0.3 µM), outperforming doxorubicin (IC₅₀: 0.6 µM). The 4-chlorophenyl and pyrazol-1-yl groups likely enhance kinase inhibition .

Antimicrobial Activity

  • Mercapto Derivatives () : 2-Mercapto-substituted compounds (e.g., 2b) exhibited broad-spectrum antimicrobial activity, attributed to the thiol group’s nucleophilic reactivity .

Spectral Data Comparison

Compound IR (cm⁻¹) ^1H NMR (δ, ppm) Key Features
Target Compound Not reported Not reported -
5a () 3379, 3210 (NH), 1667 (C=O) 7.20–8.66 (Ar-H), 10.87, 12.68 (2NH) Confirmed hydrazinyl and aromaticity
2b () 2539 (S-H), 1676 (C=O) 13.14 (br, NH), 8.24 (Ar-H) Mercapto and chlorophenyl signals

Biological Activity

2-(Phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth review of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and molecular targets involved in various disease pathways. Notable activities include:

  • Anticancer Activity : This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancers. For instance, derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have shown IC50 values as low as 7.12 μM against prostate cancer cells, indicating potent anticancer properties .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR) and various kinases, which are critical in cancer proliferation and survival . The inhibition of these targets can lead to disruption in cell signaling pathways that promote tumor growth.

The mechanism by which this compound exerts its biological effects involves binding to the active sites of target enzymes. This binding inhibits their activity, leading to:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the pre-G1 phase in certain cancer cell lines, which is indicative of apoptosis induction .
  • Apoptotic Pathway Activation : Increased levels of caspase-3 have been observed following treatment with this compound, suggesting activation of the apoptotic pathway .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrido[2,3-d]pyrimidine derivatives. Key findings include:

  • The presence of electron-donating groups (e.g., methoxy groups) at specific positions on the phenyl ring enhances anticancer activity.
  • Modifications to the core structure can significantly impact potency; for example, expanding the pyrido[2,3-d]pyrimidine scaffold into more complex derivatives often leads to decreased activity .

Comparative Biological Activity

CompoundTargetIC50 Value (μM)Activity Type
8aEGFR WT0.099Inhibitor
8dPC-37.12Cytotoxic
9aPC-39.26Cytotoxic

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

  • In Vitro Studies : A series of synthesized derivatives were screened against multiple cancer cell lines, revealing promising results with several compounds exhibiting over 70% inhibition at a concentration of 100 μM .
  • Docking Studies : Molecular docking studies have elucidated the binding interactions between these compounds and their targets, providing insights into their inhibitory mechanisms against EGFR mutants .

Q & A

Advanced Research Question

  • Solvents : DMSO or acetonitrile for SNAr reactions due to high polarity .
  • Catalysts : Pd(PPh3)4 for Suzuki-Miyaura couplings to introduce aryl groups .
  • Acid/Base conditions : Sodium ethoxide in ethanol for deprotection of amine groups .

How can computational methods predict the compound’s biological targets?

Advanced Research Question

  • Molecular docking : AutoDock Vina screens against PDE3B or PKM2 (PDB: 4MNG) to identify binding poses .
  • QSAR models : CoMFA/CoMSIA correlate logP and polar surface area with anticancer activity .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

What challenges arise during scale-up synthesis, and how are they mitigated?

Advanced Research Question

  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for >10 g batches .
  • Exothermic reactions : Jacketed reactors control temperature during hydrazine reactions .
  • Byproduct formation : In-line FTIR monitors reaction progress to minimize impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(phenylamino)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.